![molecular formula C10H16Cl2O4 B14754942 2,2'-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane] CAS No. 722-29-2](/img/structure/B14754942.png)
2,2'-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane] is a chemical compound known for its unique structure and properties It features two 1,3-dioxolane rings connected by an ethane-1,2-diyl bridge, with chloromethyl groups attached to the 4-position of each dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane] typically involves the reaction of ethylene glycol with formaldehyde and hydrochloric acid to form the dioxolane rings. The chloromethyl groups are introduced through a chloromethylation reaction, which involves the use of chloromethyl methyl ether or similar reagents under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane] undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles such as amines, thiols, and alcohols to form a variety of derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, and reduced to form alcohols[][4].
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or primary amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted dioxolanes, alcohols, aldehydes, and carboxylic acids, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2,2’-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane] has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Material Science: Employed in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industrial Applications: Utilized in the production of specialty chemicals and as a precursor for various industrial products.
Mecanismo De Acción
The mechanism by which 2,2’-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane] exerts its effects is primarily through its reactive chloromethyl groups. These groups can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with various nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis and material science .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(Ethane-1,2-diyl)bis(4-chlorophenol): Similar in structure but with phenol groups instead of dioxolane rings.
Ethane-1,2-diyl bis(4-methylbenzenesulfonate): Features sulfonate groups instead of chloromethyl groups.
2,2-Bis(4-chlorophenyl)-1,1-dichloroethane: Contains chlorophenyl groups and is used in different applications.
Uniqueness
2,2’-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane] is unique due to its dual dioxolane rings and reactive chloromethyl groups, which provide versatility in chemical reactions and applications. Its structure allows for the formation of a wide range of derivatives, making it a valuable compound in various fields of research and industry[15][15].
Propiedades
Número CAS |
722-29-2 |
|---|---|
Fórmula molecular |
C10H16Cl2O4 |
Peso molecular |
271.13 g/mol |
Nombre IUPAC |
4-(chloromethyl)-2-[2-[4-(chloromethyl)-1,3-dioxolan-2-yl]ethyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H16Cl2O4/c11-3-7-5-13-9(15-7)1-2-10-14-6-8(4-12)16-10/h7-10H,1-6H2 |
Clave InChI |
WHWWINQJQRHLSE-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(O1)CCC2OCC(O2)CCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


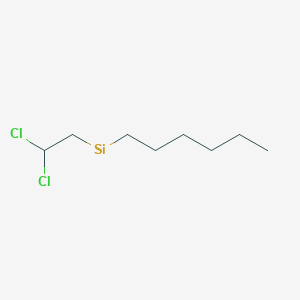
![4-[(2Z)-2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydrazinyl]benzoic acid](/img/structure/B14754862.png)
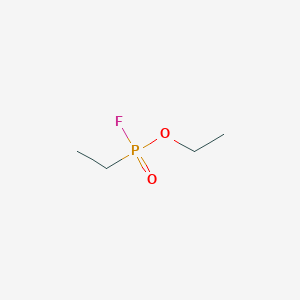
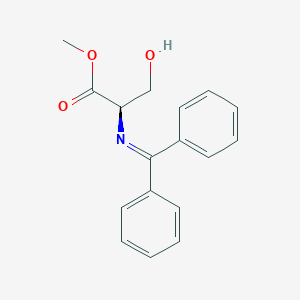
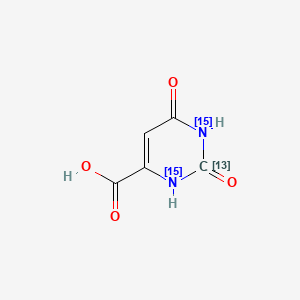
![benzo[c]phenanthrene;4-iodo-2,5,7-trinitrofluoren-9-one](/img/structure/B14754891.png)
![3-Oxa-1,5,6,8-tetraazabicyclo[3.2.2]nonane](/img/structure/B14754893.png)
![N-[2-Amino-5-(diethylamino)phenyl]acetamide](/img/structure/B14754898.png)
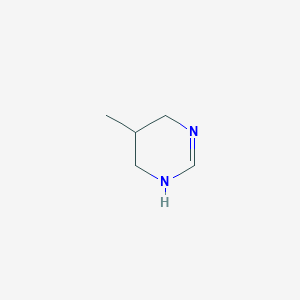
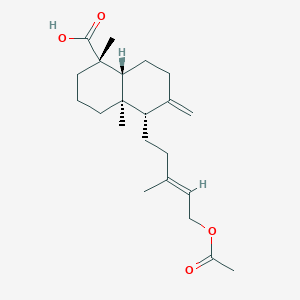
![6-Chloro-5-methoxybenzo[d]isoxazole](/img/structure/B14754906.png)
![(1R,5S)-N-cyclopropyl-7-[4-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]phenyl]-N-[(2,3-dimethylphenyl)methyl]-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide;methanesulfonic acid](/img/structure/B14754914.png)
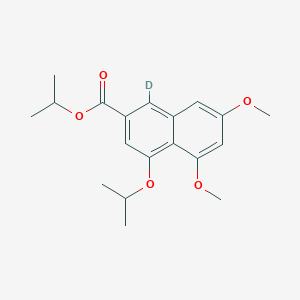
![2-Ethoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14754932.png)
